molecular formula C10H10F2O4 B13721379 Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate

Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate

Katalognummer: B13721379
Molekulargewicht: 232.18 g/mol
InChI-Schlüssel: QOHFLYWKWURACL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoroethoxy group and a hydroxy group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate typically involves the reaction of 2,2-difluoroethanol with 4-hydroxybenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(2,2-difluoroethoxy)-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 2-(2,2-difluoroethoxy)-4-chlorobenzoate: Similar structure but with a chloro group instead of a hydroxy group.

    Methyl 2-(2,2-difluoroethoxy)-4-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness

Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate is unique due to the presence of both a difluoroethoxy group and a hydroxy group, which confer distinct chemical and biological properties. The difluoroethoxy group enhances the compound’s stability and lipophilicity, while the hydroxy group allows for hydrogen bonding and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10F2O4

Molekulargewicht

232.18 g/mol

IUPAC-Name

methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate

InChI

InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(13)4-8(7)16-5-9(11)12/h2-4,9,13H,5H2,1H3

InChI-Schlüssel

QOHFLYWKWURACL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)O)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.